

# Eilatin: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Eilatin*

Cat. No.: B218982

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This technical guide provides a comprehensive overview of the chemical properties, biological activity, and potential mechanisms of action of **Eilatin**, a heptacyclic marine alkaloid. The information is intended for researchers and professionals involved in oncology drug discovery and development.

## Chemical Identification

Identifier	Value	Reference
IUPAC Name	3,13,16,26-tetrazaheptacyclo[13.11.1.1.12,10.04,9.019,27.020,25.014,28]octacosan-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene	[1]
CAS Number	120154-96-3	[1]
Molecular Formula	C <sub>24</sub> H <sub>12</sub> N <sub>4</sub>	[1]
Molecular Weight	356.4 g/mol	[1]

## Biological Activity: Antileukemic Properties

**Eilatin**, isolated from the Red Sea purple tunicate *Eudistoma* sp., has demonstrated significant antileukemic effects, particularly against Philadelphia chromosome-positive (Ph+) cells characteristic of Chronic Myeloid Leukemia (CML).[2]

The following table summarizes the key quantitative findings from a study on the effect of **Eilatin** on human myeloid progenitor cells.

Cell Type	Treatment	Concentration	Effect	Reference
CD34+ cells from CML patients	Eilatin	$10^{-7}$ M	42.4% reduction in BCR/ABL fusion signals	[2]
CD34+ cells from CML patients	IFN-alpha	500 U/mL	32.8% reduction in BCR/ABL fusion signals	[2]
CD34+ cells from CML patients	Ara-C	$10^{-9}$ M	26.0% reduction in BCR/ABL fusion signals	[2]

## Experimental Protocols

The following are generalized experimental protocols based on published research for assessing the antileukemic activity of **Eilatin**. [2]

- **Cell Isolation:** Isolate CD34+ progenitor cells from the peripheral blood or bone marrow of CML patients and normal individuals using standard immunomagnetic separation techniques.
- **Cell Culture:** Culture the isolated cells in an appropriate medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with fetal bovine serum, L-glutamine, and a cocktail of hematopoietic growth factors.
- **Treatment:** Expose the cultured cells to varying concentrations of **Eilatin** (e.g.,  $10^{-7}$  M), along with positive controls such as Interferon-alpha (IFN-alpha) and Cytarabine (Ara-C), for a specified duration (e.g., 16 hours).

- Colony-Forming Unit-Cell (CFU-C) Assay: Plate the treated and control cells in a methylcellulose-based medium to assess the proliferation of myeloid progenitor cells. Count the number of colonies after a suitable incubation period (e.g., 14 days).
- Liquid Culture Proliferation: Monitor the proliferation of cells in liquid culture using standard cell counting methods (e.g., trypan blue exclusion) over a period of several days.
- Fluorescence In Situ Hybridization (FISH): Use a dual-color FISH probe specific for the BCR and ABL genes to detect the BCR/ABL fusion gene in interphase nuclei of treated and untreated CD34+ cells.
- Quantification: Enumerate the percentage of cells with the BCR/ABL fusion signal in at least 200 nuclei per sample to determine the effect of the treatment.

## Signaling Pathways and Mechanism of Action

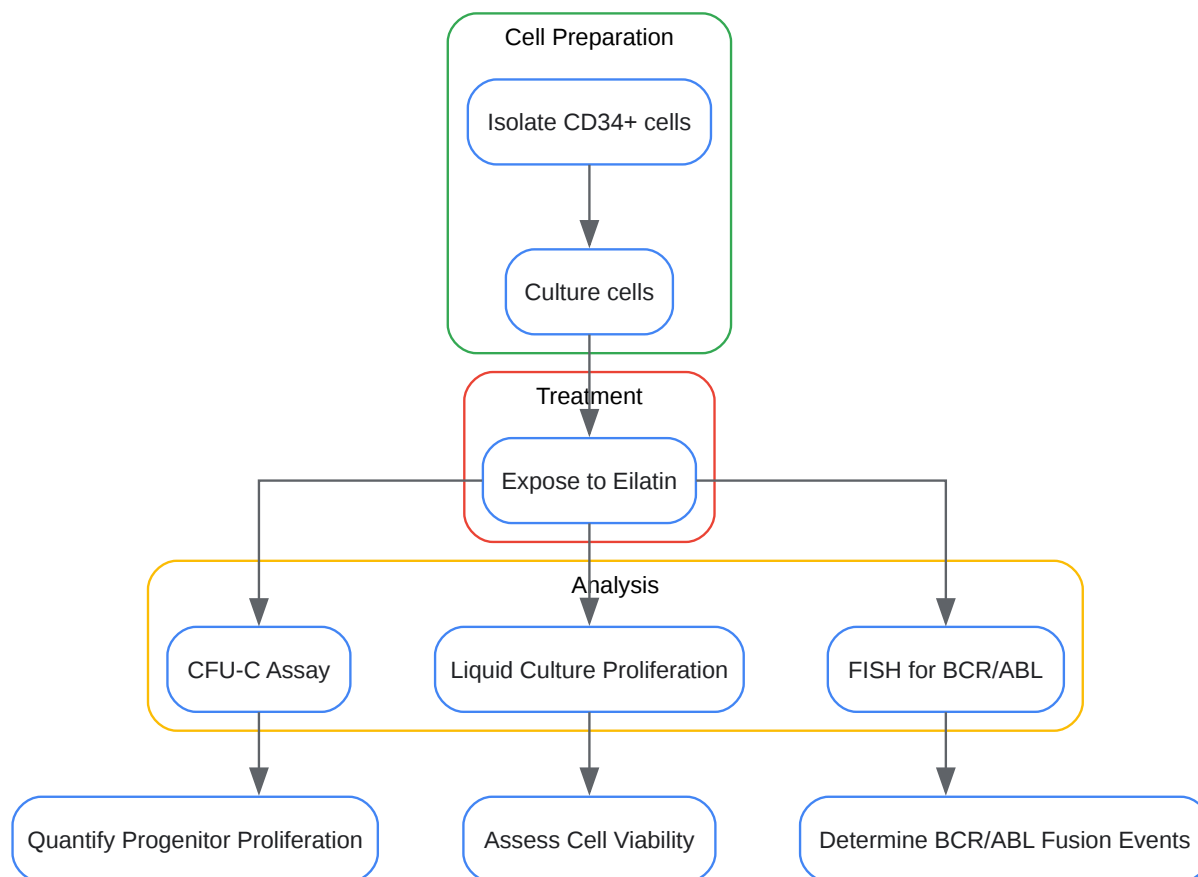
**Eilatin** belongs to the pyridoacridine class of alkaloids.[3] The precise signaling pathway through which **Eilatin** exerts its antileukemic effects has not been fully elucidated. However, based on its chemical class and observed biological activities, several mechanisms are proposed.

Pyridoacridine alkaloids are known to:

- Intercalate into DNA: Their planar aromatic structure allows them to insert between the base pairs of DNA, which can interfere with replication and transcription.[4]
- Inhibit Topoisomerase II: This enzyme is crucial for relieving topological stress in DNA during replication. Its inhibition leads to DNA damage and apoptosis.[3]
- Generate Reactive Oxygen Species (ROS): The production of ROS can induce oxidative stress and trigger apoptotic pathways in cancer cells.[3][5]

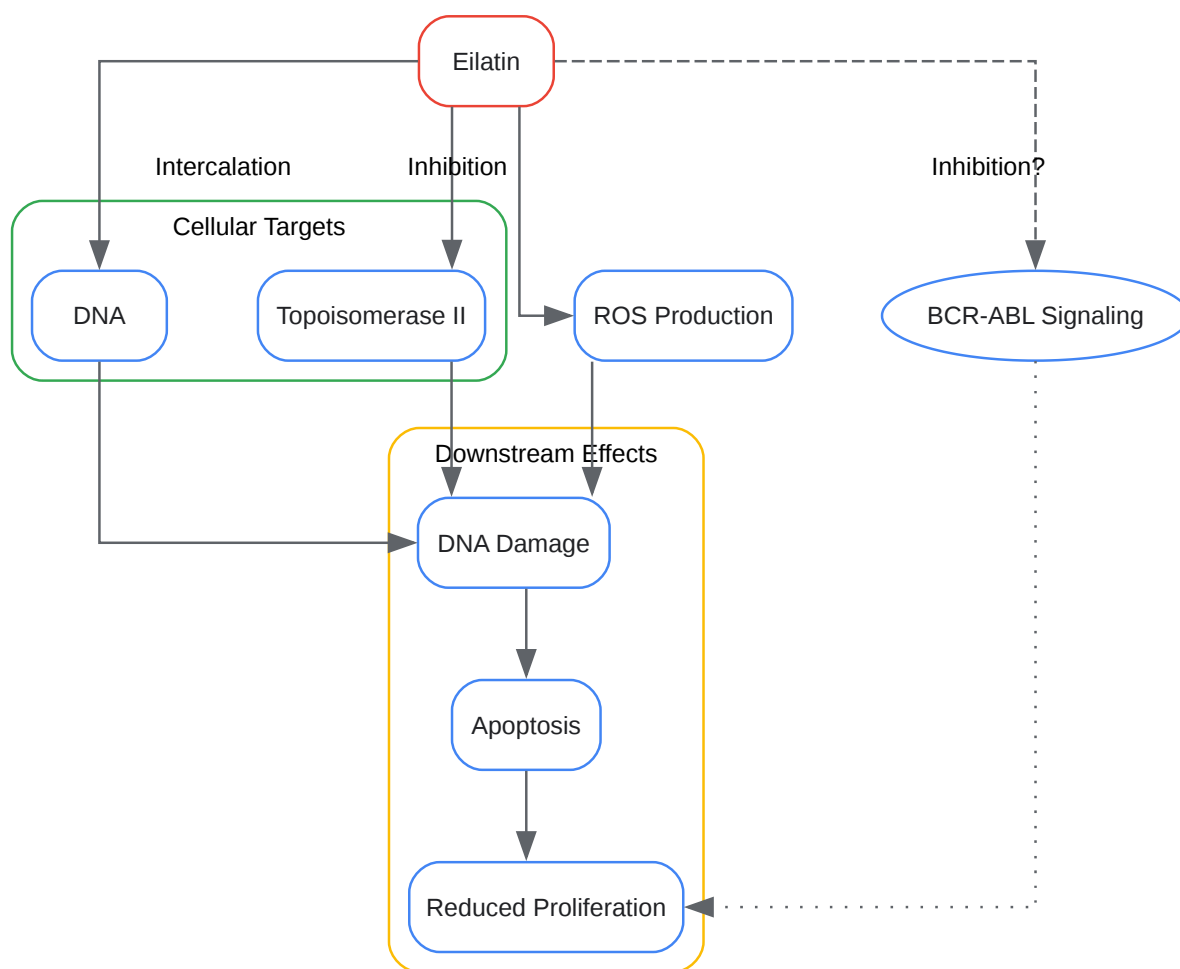
The observed reduction in BCR/ABL fusion signals in CML cells treated with **Eilatin** strongly suggests an interaction with the BCR-ABL signaling pathway, a critical driver of CML pathogenesis.[2][6] This could occur through direct inhibition of the BCR-ABL kinase, induction of its degradation, or by affecting downstream signaling components.

## Visualizations



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Caption: Experimental workflow for evaluating the antileukemic activity of **Eilatin**.



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Caption: Proposed mechanisms of action for pyridoacridine alkaloids like **Eilatin**.

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